molecular formula C11H13NO3S2 B2411655 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034301-26-1

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone

Cat. No. B2411655
CAS RN: 2034301-26-1
M. Wt: 271.35
InChI Key: RBIBBSMGUPQVLF-UHFFFAOYSA-N
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Description

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "DATBH" and is a bicyclic lactam derivative that contains a thia-azabicyclo ring system.

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

Researchers have explored derivatives and analogs of 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone as advanced building blocks in drug discovery. For instance, the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes has been investigated, yielding compounds like 2,3-ethanoproline, which are considered advanced building blocks for drug discovery due to their conformational restriction, offering potential for the synthesis of novel therapeutic agents (Druzhenko et al., 2018).

Synthesis of Novel Compounds

The synthesis of novel compounds featuring the thiophene moiety has been a subject of interest. For example, novel synthesis approaches have led to the creation of compounds with unique ring systems like dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione, demonstrating the versatility of this chemical framework in generating new molecules with potential biological activities (Kawamura & Casida, 1990).

Antibacterial Activity

Research has also been conducted on the antibacterial properties of Schiff base derivatives related to this compound. A study on the synthesis, characterization, and pharmacological evaluation of a Schiff base derived from amoxicillin showed promising antibacterial activity against a range of pathogens, indicating the potential of such compounds in antimicrobial therapies (Al-Masoudi et al., 2015).

Photocycloaddition Reactions

The compound's utility in photocycloaddition reactions has been highlighted, with research showing effective cyclization of ω-phenyl and ω,ω'-diphenyl-4-aza-1,6-heptadienes towards the synthesis of various bicyclic compounds. This process showcases the compound's role in creating structures known to exhibit biological activity, further emphasizing its significance in medicinal chemistry (Jirásek et al., 2017).

Building Blocks in Medicinal Chemistry

The compound and its derivatives serve as important building blocks in medicinal chemistry. Studies have prepared novel bicyclic thiomorpholine derivatives, showcasing the compound's relevance in generating structurally diverse molecules with interesting biological profiles, thus highlighting its applicability in the development of new therapeutic agents (Walker & Rogier, 2013).

properties

IUPAC Name

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S2/c13-11(3-8-1-2-16-6-8)12-5-10-4-9(12)7-17(10,14)15/h1-2,6,9-10H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIBBSMGUPQVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone

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